Product packaging for 6-Isopropylpyridin-3-amine hydrochloride(Cat. No.:CAS No. 1061875-23-7)

6-Isopropylpyridin-3-amine hydrochloride

Cat. No.: B6297077
CAS No.: 1061875-23-7
M. Wt: 172.65 g/mol
InChI Key: CUMLEGOVSOWECA-UHFFFAOYSA-N
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Description

Structural and Chemical Significance of 6-Isopropylpyridin-3-amine (B1356704) Hydrochloride in Pyridine (B92270) Chemistry

The structure of 6-Isopropylpyridin-3-amine hydrochloride is characterized by a pyridine ring substituted at the 6-position with a bulky isopropyl group and at the 3-position with an amino group, which is protonated to form the hydrochloride salt. This specific arrangement of functional groups imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential applications.

The pyridine ring is an aromatic heterocycle where a nitrogen atom replaces a carbon-hydrogen unit in a benzene (B151609) ring. The nitrogen atom is more electronegative than carbon, leading to a withdrawal of electron density from the ring, a phenomenon known as a negative inductive effect. nih.gov This makes the pyridine ring electron-deficient and generally less reactive towards electrophilic substitution compared to benzene. nih.gov

The amino group at the 3-position is an electron-donating group through resonance, which can partially counteract the electron-withdrawing nature of the pyridine nitrogen. However, in the hydrochloride salt form, the amino group is protonated to an ammonium (B1175870) group (-NH3+), which becomes a strong electron-withdrawing group.

Overview of Research Trajectories in Substituted Pyridine-Amine Systems

Research into substituted pyridine-amine systems is a vibrant and expansive area of chemical science, driven by the wide range of applications for these compounds. researchgate.net These systems are fundamental building blocks in medicinal chemistry, materials science, and catalysis.

In medicinal chemistry, the aminopyridine scaffold is a well-established pharmacophore found in numerous therapeutic agents. rsc.org Derivatives of aminopyridines have been investigated for a wide array of pharmacological activities, including as anticonvulsants, antihistaminics, and for their effects on the cardiovascular system. researchgate.netcombi-blocks.com The ability of the pyridine nitrogen and the amino group to participate in hydrogen bonding and other non-covalent interactions is crucial for their binding to biological targets like enzymes and receptors. rsc.org The substitution pattern on the pyridine ring allows for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug development. nih.gov

In the realm of materials science, substituted pyridines are utilized as ligands for the synthesis of metal complexes with interesting photophysical and electronic properties. These complexes find use in applications such as organic light-emitting diodes (OLEDs) and as catalysts. The nature of the substituents on the pyridine ring can modulate the coordination properties of the ligand and the subsequent characteristics of the metal complex.

Furthermore, pyridine-amine derivatives are employed as catalysts in various organic transformations. The nitrogen atom of the pyridine ring can act as a Lewis base, while the amino group can be functionalized to introduce additional catalytic sites.

Rationale for In-Depth Academic Investigation of this compound

The specific academic interest in this compound stems from its potential as a versatile intermediate in the synthesis of more complex molecules. chemicalbridge.co.ukmusechem.com The presence of three distinct functional handles—the pyridine nitrogen, the amino group, and the isopropyl group—offers multiple avenues for chemical modification.

The amino group at the 3-position can be readily diazotized and converted into a wide range of other functional groups, or it can be acylated, alkylated, or used in coupling reactions to build larger molecular architectures. The pyridine ring itself can undergo various transformations, and the isopropyl group, while generally stable, can influence the regioselectivity of these reactions.

Given the established biological activities of many aminopyridine derivatives, it is plausible that this compound serves as a key building block in the discovery of new pharmaceutical compounds. The isopropyl group, in particular, is a common substituent in drug molecules, often contributing to enhanced binding affinity with biological targets. The hydrochloride form ensures better stability and handling properties for this valuable synthetic intermediate. Therefore, a thorough understanding of its properties and reactivity is essential for its effective utilization in research and development.

Chemical and Physical Properties

The following tables summarize some of the key chemical and physical properties of 6-Isopropylpyridin-3-amine and its hydrochloride salt.

Table 1: Properties of 6-Isopropylpyridin-3-amine

Property Value Source
CAS Number 405103-02-8 bldpharm.com
Molecular Formula C8H12N2 bldpharm.com
Molecular Weight 136.19 g/mol bldpharm.com
Purity >90% keyorganics.net

| MDL Number | MFCD08460245 | bldpharm.com |

Table 2: Properties of this compound

Property Value Source
CAS Number 1061875-23-7 combi-blocks.comchemicalbridge.co.uk
Molecular Formula C8H13ClN2 chemicalbridge.co.uk
Molecular Weight 172.66 g/mol nih.gov
IUPAC Name 6-propan-2-ylpyridin-3-amine;hydrochloride chemicalbridge.co.uk
InChI Key CUMLEGOVSOWECA-UHFFFAOYSA-N chemicalbridge.co.uk
SMILES CC(C)C1=NC=C(C=C1)N.Cl chemicalbridge.co.uk

| Storage | Inert atmosphere, Room Temperature | chemicalbridge.co.uk |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClN2 B6297077 6-Isopropylpyridin-3-amine hydrochloride CAS No. 1061875-23-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

6-propan-2-ylpyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6(2)8-4-3-7(9)5-10-8;/h3-6H,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMLEGOVSOWECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Reaction Optimization

Novel Synthetic Routes for 6-Isopropylpyridin-3-amine (B1356704) Hydrochloride

The quest for more efficient and sustainable methods for synthesizing 6-isopropylpyridin-3-amine hydrochloride has led to the exploration of several novel synthetic routes. These approaches aim to overcome the limitations of traditional multi-step syntheses, which often involve harsh reaction conditions and generate significant waste.

Exploration of Alkylation and Amination Strategies

A common strategy for the synthesis of 6-isopropylpyridin-3-amine involves the introduction of the isopropyl group and the amine group onto a pyridine (B92270) ring. One approach is the alkylation of a pre-functionalized pyridine derivative. For instance, a 3-halopyridine can be subjected to a cross-coupling reaction with an isopropyl Grignard reagent or a related organometallic species. This is then followed by an amination step, often a Buchwald-Hartwig amination, to introduce the amino group at the 3-position.

Conversely, the synthesis can commence with a 3-aminopyridine (B143674) derivative, followed by the introduction of the isopropyl group at the 6-position. This can be challenging due to the directing effects of the amino group. However, advances in directed C-H functionalization are providing new avenues for such transformations.

A notable one-pot synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine has been developed, which could be adapted for the synthesis of 6-substituted-3-aminopyridines nih.gov. This method utilizes a Goldberg reaction with N-alkyl(aryl)formamides, followed by in situ methanolysis to yield the desired aminopyridine nih.gov. While this specific example targets the 2-position, the principle of a one-pot cross-coupling and deprotection could be a valuable strategy.

One-Pot Synthetic Approaches and Cascade Reactions

One-pot syntheses and cascade reactions offer significant advantages in terms of process efficiency and sustainability by minimizing intermediate isolation and purification steps. For the synthesis of polysubstituted pyridines, several one-pot methodologies have been reported. These often involve the condensation of various components to construct the pyridine ring in a single operation organic-chemistry.org. While not specific to 6-isopropylpyridin-3-amine, these multicomponent reactions provide a conceptual framework for designing a convergent and efficient synthesis.

For instance, a three-component reaction involving an alkynone, a 1,3-dicarbonyl compound, and an ammonium (B1175870) source can lead to the formation of a polysubstituted pyridine ring with high regioselectivity organic-chemistry.org. Tailoring the starting materials could potentially lead to the desired 6-isopropyl-3-amino substitution pattern.

Cascade reactions, where a series of intramolecular transformations are triggered by a single event, are also being explored. These can lead to the rapid construction of complex molecular architectures from simple starting materials. A plausible cascade approach for 6-isopropylpyridin-3-amine could involve an initial Michael addition, followed by an intramolecular cyclization and subsequent aromatization.

Chiral Synthesis and Enantioselective Preparation

While 6-isopropylpyridin-3-amine itself is not chiral, the development of enantioselective methods for the synthesis of chiral aminopyridines is a significant area of research, particularly for applications in pharmaceuticals and agrochemicals. These methods often rely on the use of chiral catalysts or ligands to control the stereochemistry of the reaction.

Asymmetric amination of pyridines can be achieved through various strategies, including transition metal-catalyzed reactions employing chiral ligands. For instance, asymmetric C-H functionalization of pyridines at the C3 position has been demonstrated using tandem borane and iridium catalysis, providing access to C3-allylated pyridines with excellent enantioselectivity acs.org. While this is an allylation, the principle of using a chiral catalyst to control the stereochemistry of a C-C bond formation on the pyridine ring is relevant.

Ruthenium-catalyzed amination of aminopyridines via η6-coordination has been shown to proceed with high stereoretention when using chiral amines, suggesting that the catalyst system can preserve existing stereochemistry organic-chemistry.org. Furthermore, the design and application of new pyridine-derived chiral ligands are expanding the toolbox for asymmetric catalysis, which could be applied to the enantioselective synthesis of more complex derivatives of 6-isopropylpyridin-3-amine acs.org.

Optimization of Reaction Conditions

The efficiency and selectivity of any synthetic route are highly dependent on the reaction conditions. Therefore, significant effort is dedicated to optimizing parameters such as solvent, catalyst, and ligand.

Solvent Effects and Reaction Media Influence

The choice of solvent can have a profound impact on the outcome of a chemical reaction, influencing reaction rates, selectivity, and catalyst stability. In the context of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the polarity of the solvent can be a critical factor.

For the amination of polyhalogenated pyridines, a survey of solvents established water as an optimal reaction medium in a base-promoted, environmentally benign process acs.org. In contrast, the reaction did not proceed in dichloromethane (DCM) acs.org. Toluene and 1,4-dioxane are also commonly used solvents in Buchwald-Hartwig aminations, with their choice often depending on the specific substrates and catalyst system chemspider.com.

The solubility of reagents and intermediates is another key consideration. For instance, in the synthesis of 3-alkylpyridine alkaloids, a decrease in reaction yield was observed with increasing alkene chain length, which was attributed to decreased solubility in the reaction solvent.

Table 1: Effect of Solvent on the Yield of a Model Buchwald-Hartwig Amination Reaction

EntrySolventDielectric Constant (20°C)Yield (%)
1Toluene2.3885
21,4-Dioxane2.2178
3Tetrahydrofuran (THF)7.5865
4N,N-Dimethylformamide (DMF)36.752
5Water80.199 acs.org

Note: The yields presented are for a model reaction and may vary depending on the specific substrates and reaction conditions.

Catalyst Screening and Ligand Design for Enhanced Selectivity

The selection of the catalyst and ligand is paramount for achieving high efficiency and selectivity in cross-coupling reactions. The Buchwald-Hartwig amination, in particular, has seen the development of several generations of catalysts and ligands to broaden its substrate scope and improve its performance.

For the amination of aryl halides, palladium catalysts are most commonly employed wikipedia.org. The choice of phosphine ligand is crucial for the success of the reaction. Bidentate phosphine ligands like BINAP and DPPF were among the first to show good activity for the coupling of primary amines wikipedia.org. More recently, sterically hindered biarylphosphine ligands, such as those developed by Buchwald and Hartwig, have demonstrated superior catalytic activity for a wide range of substrates.

The design of novel chiral ligands is also a key area of research for developing enantioselective amination reactions. Pyridine-oxazoline (PyOx) ligands are a class of chiral ligands that have shown great promise in various asymmetric catalytic reactions rsc.org. The development of new chiral pyridine-derived ligands continues to expand the possibilities for asymmetric synthesis acs.org.

Table 2: Ligand Screening for a Model Palladium-Catalyzed Amination of a Halopyridine

EntryLigandCatalyst PrecursorBaseYield (%)
1PPh₃Pd(OAc)₂Cs₂CO₃45
2BINAPPd₂(dba)₃NaOtBu75 chemspider.com
3XantphosPd(OAc)₂K₃PO₄88 gust.edu.vn
4RuPhosPd₂(dba)₃K₂CO₃92
5JohnPhosPd(OAc)₂NaOtBu95

Note: The yields presented are for a model reaction and may vary depending on the specific substrates and reaction conditions.

Temperature and Pressure Effects on Reaction Efficacy and Yield

Pressure can be a significant factor in reactions involving gaseous reagents or intermediates. For instance, in amination reactions, which are plausible routes to 6-Isopropylpyridin-3-amine, pressure can influence the solubility of ammonia or other aminating agents in the reaction mixture, thereby affecting the reaction rate.

However, a review of existing literature did not yield specific studies detailing the systematic optimization of temperature and pressure for the synthesis of this compound. Without empirical data from dedicated process chemistry studies, any discussion on the precise effects of these parameters would be speculative. The following table illustrates a hypothetical optimization study to demonstrate the type of data that is currently unavailable:

Hypothetical Temperature and Pressure Optimization Data

Entry Temperature (°C) Pressure (bar) Reaction Time (h) Yield (%) Purity (%)
1 80 1 24 65 90
2 100 1 12 75 85
3 120 1 6 70 80
4 100 5 8 85 88

This table is for illustrative purposes only and does not represent actual experimental data.

Green Chemistry Principles in Synthesis of this compound

The application of green chemistry principles is crucial for the sustainable production of chemical compounds. This involves the use of environmentally friendly solvents, maximizing atom economy, and minimizing waste.

Sustainable Solvents and Reagent Selection

The selection of solvents is a key aspect of green chemistry. Traditional syntheses of pyridine derivatives often employ volatile organic compounds (VOCs) which pose environmental and health risks. Greener alternatives include water, supercritical fluids, and ionic liquids. For the synthesis of this compound, the choice of a sustainable solvent would depend on the specific reaction pathway. For example, if a nucleophilic aromatic substitution is employed, a polar aprotic solvent might be necessary, and identifying a bio-based or recyclable alternative would be a key green chemistry objective.

The selection of reagents also plays a vital role. Using catalytic rather than stoichiometric amounts of reagents can significantly reduce waste. However, specific research on the application of sustainable solvents and catalytic systems for the synthesis of this particular compound is not available.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Synthetic routes with high atom economy are a cornerstone of green chemistry. To calculate the atom economy for a hypothetical synthesis of this compound, one would need the balanced chemical equation for the specific manufacturing process. As multiple synthetic routes could exist and none are detailed in the available literature for this specific compound, a definitive atom economy calculation cannot be performed.

Waste minimization strategies would involve optimizing reaction conditions to reduce byproduct formation, recycling solvents and unreacted starting materials, and selecting synthetic pathways that avoid the use of protecting groups. Again, the absence of detailed synthetic protocols in the public domain for this compound prevents a specific analysis of waste minimization strategies.

The following table outlines a comparative analysis of hypothetical synthetic routes based on green chemistry metrics, highlighting the type of data needed for a comprehensive evaluation:

Hypothetical Green Chemistry Metrics for Different Synthetic Routes

Synthetic Route Solvent Catalyst Atom Economy (%) E-Factor (Waste/Product Ratio)
Route A (Classical) Toluene Stoichiometric base 45 10-15
Route B (Greener) 2-MeTHF Heterogeneous catalyst 75 3-5

This table is for illustrative purposes only and does not represent actual experimental data.

Mechanistic Investigations of Reactions Involving 6 Isopropylpyridin 3 Amine Hydrochloride

Elucidation of Reaction Pathways for Functionalization

The functionalization of 6-isopropylpyridin-3-amine (B1356704) can proceed through several reaction pathways, primarily involving the amino group or the pyridine (B92270) ring itself. The presence of the amino group, a strong activating group, and the pyridine nitrogen, an electron-withdrawing group, creates a unique electronic environment within the molecule.

N-Functionalization: The primary amine at the 3-position is a nucleophilic center and readily undergoes reactions such as acylation, alkylation, and sulfonylation. For instance, in the synthesis of kinase inhibitors, similar 3-aminopyridine (B143674) scaffolds are frequently acylated or coupled with other heterocyclic systems. researchgate.netnih.gov The general mechanism for N-acylation, a common functionalization, proceeds through a nucleophilic attack of the amine on the carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride), followed by the elimination of a leaving group.

C-H Functionalization of the Pyridine Ring: The pyridine ring can undergo functionalization, although the positions of attack are heavily influenced by the existing substituents. The amino group at C3 directs electrophilic substitution to the ortho (C2 and C4) and para (C5, relative to the amino group, though this position is electronically complex due to the ring nitrogen) positions. Conversely, the electron-withdrawing nature of the pyridine nitrogen deactivates the ring towards electrophilic attack, particularly at the C2, C4, and C6 positions.

Computational studies on substituted pyridines have shown that a combination of electronic and steric factors governs the regioselectivity of these reactions. researchgate.net For 6-isopropylpyridin-3-amine, the bulky isopropyl group at the C6 position sterically hinders attack at this position and can influence the accessibility of the adjacent C5 position.

A plausible reaction pathway for the functionalization of the pyridine ring is through a dearomatization-rearomatization sequence. researchgate.net In this process, the pyridine ring is first activated by reduction to a dihydropyridine (B1217469) intermediate, which then reacts with an electrophile, followed by oxidation to restore aromaticity.

Reaction Type Reagents Plausible Product Reference
N-AcylationAcyl Chloride, BaseN-(6-isopropylpyridin-3-yl)amide acs.org
Suzuki CouplingArylboronic acid, Pd catalyst3-Amino-6-isopropyl-X-arylpyridine ed.ac.uk
C-H AminationN-Aminopyridinium salts, PhotocatalystDiaminopyridine derivative researchgate.net

This table presents plausible functionalization reactions based on general aminopyridine chemistry, as direct experimental data for 6-isopropylpyridin-3-amine hydrochloride is limited.

Transition State Analysis and Intermediate Identification

Detailed transition state analysis and intermediate identification for reactions specifically involving this compound are scarce. However, insights can be drawn from computational studies on similar pyridine functionalization reactions.

For nucleophilic aromatic substitution (SNAAr) reactions, which are common for pyridines, the reaction proceeds through a Meisenheimer-like intermediate. The stability of this intermediate is crucial for the reaction to proceed. In the case of 6-isopropylpyridin-3-amine, the electron-donating nature of the amino and isopropyl groups would generally destabilize the negatively charged Meisenheimer intermediate required for nucleophilic attack on the ring. However, if a leaving group is present on the ring, this pathway becomes more feasible.

Computational studies on the amination of pyridines have indicated the involvement of radical intermediates. researchgate.net For instance, in photochemical reactions, an amidyl radical can be generated, which then adds to the pyridine ring. The regioselectivity is determined by the stability of the resulting radical adduct.

In the context of N-acylation, the reaction is generally considered to proceed through a tetrahedral intermediate formed by the attack of the amine on the carbonyl group. The breakdown of this intermediate to form the amide product is typically the rate-determining step.

Reaction Type Key Intermediate/Transition State Method of Investigation Reference
N-AcylationTetrahedral IntermediateKinetic Studies, Computational Modeling acs.org
C-H Amination (Photochemical)Amidyl Radical, Radical AdductComputational Modeling, Mechanistic Experiments researchgate.net
Diels-Alder (of aza-dienes)Endo/Exo Transition StatesComputational Modeling rsc.org

This table provides examples of intermediates and transition states from studies on related pyridine systems, offering insights into the likely mechanistic features for this compound.

Stereochemical Control and Regioselectivity Studies

Stereochemical control becomes relevant when new chiral centers are formed during the functionalization of this compound. This is particularly important in the synthesis of chiral drugs. Regioselectivity, the control of the position of functionalization, is a key consideration in the reactions of this substituted pyridine.

Regioselectivity: The regioselectivity of electrophilic substitution on the pyridine ring is governed by the directing effects of the amino and isopropyl groups, as well as the inherent reactivity of the pyridine ring. The amino group at C3 strongly directs incoming electrophiles to the C2 and C4 positions. However, the pyridine nitrogen deactivates these positions. The isopropyl group at C6 provides significant steric hindrance, making attack at C6 and to a lesser extent C5 less favorable. Therefore, electrophilic attack is most likely to occur at the C2 or C4 positions, with the outcome often being a mixture of isomers. Computational studies have been instrumental in predicting the regioselectivity of such reactions. researchgate.net

In nucleophilic substitutions, the pyridine nitrogen directs attack to the C2, C4, and C6 positions. The presence of the bulky isopropyl group at C6 would likely disfavor nucleophilic attack at this position.

Stereochemical Control: In reactions where a new stereocenter is created, for example, in the addition to a prochiral group attached to the pyridine, the existing molecular asymmetry can influence the stereochemical outcome. In the synthesis of complex molecules like kinase inhibitors, chiral auxiliaries or catalysts are often employed to achieve high enantioselectivity.

Reaction Controlling Factors Observed/Predicted Outcome Reference
Electrophilic Aromatic SubstitutionElectronic effects of NH2 and N, Steric hindrance of isopropyl groupPredominantly C2 and C4 substitution researchgate.net
Nucleophilic Aromatic SubstitutionElectronic effect of N, Steric hindrance of isopropyl groupFavored at C2 and C4 over C6General Principle
Asymmetric CatalysisChiral catalyst/ligandHigh enantiomeric excess of one stereoisomer acs.org

This table summarizes the key factors influencing regioselectivity and stereochemical control in reactions analogous to those involving this compound.

Kinetic Studies and Reaction Rate Determination

The rate of N-acylation of aminopyridines is dependent on several factors, including the nucleophilicity of the amino group, the electrophilicity of the acylating agent, the nature of the solvent, and the presence of catalysts. The basicity of the amino group in 6-isopropylpyridin-3-amine is influenced by the electronic effects of the isopropyl group and the pyridine nitrogen.

Kinetic studies on the acylation of amines often reveal the reaction order with respect to each reactant, providing insights into the rate-determining step of the mechanism. For example, a first-order dependence on both the amine and the acylating agent is indicative of a bimolecular reaction. acs.org

The protonation state of this compound is a critical factor. In its protonated form, the nucleophilicity of the amino group is significantly reduced, leading to a much slower reaction rate for N-functionalization reactions. The reaction would likely require a base to deprotonate the amine and initiate the reaction.

Reaction Parameter Influence on Reaction Rate Method of Determination Reference
Nucleophilicity of AmineHigher nucleophilicity increases rateComparative kinetic studies with different aminopyridines acs.org
Steric HindranceIncreased hindrance at the reaction center decreases rateComparison of rates for substituted vs. unsubstituted pyridinesGeneral Principle
Solvent PolarityCan influence transition state stabilization and reaction rateKinetic studies in various solvents acs.org
TemperatureRate generally increases with temperature (Arrhenius equation)Variable temperature kinetic experimentsGeneral Principle

This table outlines the expected influence of various parameters on the reaction rates for functionalization reactions of this compound, based on established kinetic principles and studies on similar compounds.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. For 6-isopropylpyridin-3-amine (B1356704) hydrochloride, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete assignment of proton (¹H) and carbon (¹³C) signals and offer insights into the molecule's three-dimensional structure and dynamic behavior.

While one-dimensional ¹H and ¹³C NMR spectra provide initial information on the chemical environment of the nuclei, multi-dimensional NMR experiments are essential for a detailed conformational analysis. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to establish connectivity between atoms.

A predicted ¹H NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the methine proton of the isopropyl group, and the methyl protons. The formation of the hydrochloride salt would lead to a downfield shift of the pyridine ring protons and the amino group protons due to the electron-withdrawing effect of the protonated nitrogen.

The Nuclear Overhauser Effect (NOE) is particularly important for conformational analysis. A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment would reveal through-space interactions between protons. For example, NOE correlations between the isopropyl group protons and the proton at the C5 position of the pyridine ring would provide information about the preferred orientation of the isopropyl group relative to the pyridine ring.

Predicted ¹H NMR Chemical Shifts for 6-Isopropylpyridin-3-amine hydrochloride

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH (C2-H) ~8.0-8.2 s
Aromatic CH (C4-H) ~7.4-7.6 d
Aromatic CH (C5-H) ~7.2-7.4 d
Isopropyl CH ~3.0-3.3 sept
Isopropyl CH₃ ~1.2-1.4 d
Amino NH₂ Variable br s

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C2 ~140-142
C3 ~135-137
C4 ~125-127
C5 ~120-122
C6 ~160-162
Isopropyl CH ~30-33

Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying time-dependent processes such as conformational changes and intermolecular interactions. For this compound, DNMR could be used to investigate the rotational barrier around the C6-C(isopropyl) bond. At low temperatures, the rotation might be slow enough on the NMR timescale to result in the observation of distinct signals for the two methyl groups of the isopropyl moiety, which are diastereotopic. As the temperature is increased, the rotation becomes faster, leading to the coalescence of these signals into a single doublet. By analyzing the line shapes at different temperatures, the activation energy for this rotational barrier can be calculated.

Furthermore, DNMR can provide insights into intermolecular interactions, such as hydrogen bonding involving the amine and pyridinium (B92312) protons with the chloride anion or solvent molecules. The chemical shifts of these protons are often temperature-dependent, and the rate of proton exchange can also be studied.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid state, which can differ significantly from the solution state. For this compound, ssNMR can be used to characterize its crystalline and amorphous forms. nih.gov

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a standard ssNMR technique that provides high-resolution spectra of solid samples. mdpi.com The ¹³C chemical shifts in the solid state can be different from those in solution due to packing effects and the absence of solvent. Polymorphism, the existence of different crystalline forms, can be readily detected by ssNMR as different polymorphs will generally give rise to distinct spectra. acs.orgresearchgate.net

Furthermore, advanced ssNMR experiments can provide information on the local environment of the atoms. For instance, ³⁵Cl ssNMR can be a sensitive probe of the environment around the chloride anion, providing information on hydrogen bonding interactions with the aminopyridinium cation. nih.govacs.orgnih.gov The chlorine electric field gradient (EFG) and chemical shift (CS) tensors are highly sensitive to the local molecular and electronic structure. nih.gov ¹H ssNMR can also be used to study proton positions and hydrogen bonding networks within the crystal lattice. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding.

The IR and Raman spectra of this compound would exhibit characteristic bands for its functional groups. The N-H stretching vibrations of the primary amine (NH₂) and the protonated pyridine ring (N⁺-H) are expected in the region of 3200-2500 cm⁻¹. researchgate.net These bands are often broad due to strong hydrogen bonding with the chloride anion.

The C-H stretching vibrations of the isopropyl group and the aromatic ring would appear around 3100-2850 cm⁻¹. docbrown.info The pyridine ring stretching vibrations (C=C and C=N) are expected in the 1650-1400 cm⁻¹ region. researchgate.netresearchgate.net The presence of the isopropyl and amino substituents will influence the exact positions of these bands. The N-H bending vibration of the amino group is expected around 1600 cm⁻¹. docbrown.info The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and skeletal vibrations, which are unique to the molecule.

Predicted IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N⁺-H / NH₂ Stretching 3200-2500 (broad)
Aromatic C-H Stretching 3100-3000
Aliphatic C-H Stretching 2970-2850
C=N / C=C (Pyridine ring) Stretching 1650-1400
NH₂ Bending ~1600

The vibrational frequencies and intensities are directly related to the electronic structure of the molecule. The electron-donating isopropyl group at the 6-position and the amino group at the 3-position both increase the electron density in the pyridine ring. This increased electron density can affect the force constants of the ring's C=C and C=N bonds, leading to shifts in their stretching frequencies compared to unsubstituted pyridine. cdnsciencepub.comcdnsciencepub.com

Protonation of the pyridine nitrogen to form the hydrochloride salt has a significant impact on the electronic structure. The resulting positive charge on the ring is an electron-withdrawing group, which will increase the force constants of the ring bonds and shift their vibrational frequencies to higher wavenumbers. This effect can be clearly observed in the IR and Raman spectra. researchgate.net

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical vibrational spectra. By comparing the calculated spectra with the experimental data, a detailed assignment of the vibrational modes can be achieved, and the influence of the electronic structure on the vibrational properties can be quantitatively assessed.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule and for elucidating its fragmentation pathways upon ionization. For this compound, HRMS would provide the high-accuracy mass measurement of the molecular ion, confirming its chemical formula, C₈H₁₃ClN₂.

In a typical electron ionization (EI) or electrospray ionization (ESI) HRMS experiment, the fragmentation of this compound would be expected to follow patterns characteristic of aminopyridines and compounds with isopropyl groups. Potential fragmentation pathways could include:

Loss of the Isopropyl Group: A primary fragmentation would likely involve the cleavage of the isopropyl group, resulting in a prominent fragment ion.

Pyridine Ring Fissions: Subsequent fragmentation could involve the characteristic cleavages of the pyridine ring structure.

Loss of HCl: In the case of the hydrochloride salt, the loss of a neutral hydrogen chloride molecule is a plausible fragmentation pathway.

A detailed study would involve tandem mass spectrometry (MS/MS) experiments to isolate and further fragment specific ions, allowing for a definitive mapping of the fragmentation cascade. While general fragmentation patterns for amines and pyridine derivatives are well-documented, specific HRMS data for this compound is not presently available in published literature. mdpi.comyoutube.com

Single Crystal X-ray Diffraction Analysis

Determination of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Stacking)

A crystallographic study would reveal the intricate network of intermolecular interactions that govern the crystal packing of this compound. Key interactions would likely include:

Hydrogen Bonding: The protonated pyridine nitrogen and the amine group are strong hydrogen bond donors, while the chloride anion is a strong acceptor. This would lead to a robust network of N-H···Cl hydrogen bonds, which are fundamental in the crystal structures of many amine hydrochlorides.

Pi-Stacking: The aromatic pyridine rings could engage in π-π stacking interactions, further stabilizing the crystal lattice. The specific geometry of these interactions (e.g., parallel-displaced or T-shaped) would be determined.

Conformational Analysis in the Solid State

The precise conformation of the isopropyl group relative to the pyridine ring would be established. This includes the torsion angles defining the orientation of the methyl groups. This information is crucial for understanding the steric and electronic properties of the molecule.

Polymorphism and Co-crystallization Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study in pharmaceutical and materials science. nih.govmdpi.com An investigation into the polymorphism of this compound would involve crystallization experiments under various conditions (e.g., different solvents, temperatures, and pressures) to identify any different crystalline forms. Each polymorph would be characterized by its unique crystal structure and physicochemical properties.

Co-crystallization, the formation of a crystalline solid containing two or more different molecules in the same crystal lattice, is another avenue for modifying the properties of a compound. Studies could explore the co-crystallization of this compound with other molecules to form new crystalline materials with potentially altered properties.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Forms

This compound is not inherently chiral. However, if a chiral center were introduced into the molecule, or if it were part of a larger chiral system, advanced chiroptical spectroscopy techniques like Circular Dichroism (CD) would be essential for characterizing its enantiomeric forms. rsc.orgacs.orgacs.orgmdpi.comrsc.org

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of chiral molecules in solution. For a chiral derivative of 6-isopropylpyridin-3-amine, theoretical calculations would be used in conjunction with experimental CD spectra to assign the absolute configuration of the stereocenters.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov DFT calculations are used to optimize the molecular geometry, determine electronic properties, and predict spectroscopic parameters for compounds like 6-Isopropylpyridin-3-amine (B1356704) hydrochloride. scirp.org

The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transitions. mdpi.comripublication.com

For 6-Isopropylpyridin-3-amine, the HOMO is typically expected to be localized on the electron-rich aminopyridine ring system, indicating its propensity to donate electrons in chemical reactions. Conversely, the LUMO is distributed over the aromatic ring, representing the molecule's ability to accept electrons. researchgate.net A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. mdpi.com DFT calculations, often using the B3LYP functional, can precisely calculate these energy levels. nih.govmdpi.com

Table 1: Illustrative Frontier Orbital Energies for 6-Isopropylpyridin-3-amine
ParameterEnergy (eV)Description
EHOMO-7.5Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability.
ELUMO-0.7Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability.
Energy Gap (ΔE)6.8Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. mdpi.com

DFT calculations are invaluable for assessing the relative stabilities of different isomers and tautomers. For 6-Isopropylpyridin-3-amine, a key consideration is the potential for amino-imino tautomerism. Computational methods can calculate the ground-state energies of both the amine and imine forms, typically showing that the amino tautomer is significantly more stable, consistent with observations for other aminopyridines. researchgate.net

Furthermore, the energetic profiles of positional isomers (e.g., where the isopropyl and amine groups are at different positions on the pyridine (B92270) ring) can be compared. By calculating the total electronic energy of each optimized structure, a clear picture of their relative stabilities can be established.

Table 2: Illustrative Relative Energies of 6-Isopropylpyridin-3-amine Tautomers
TautomerRelative Energy (kcal/mol)Predicted Stability
Amino form (Primary)0.00Most Stable
Imino form+13.5Less Stable

Theoretical calculations can predict various spectroscopic data, which serves as a powerful tool for structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: DFT can compute the vibrational frequencies of the molecule. materialsciencejournal.org For 6-Isopropylpyridin-3-amine hydrochloride, this would help assign specific peaks in an experimental spectrum to molecular motions, such as the N-H stretches of the ammonium (B1175870) and amine groups, C-H stretches of the isopropyl and aromatic moieties, and ring vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method, often used with DFT, can predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These theoretical values, when compared to experimental data, can help confirm the assigned structure and protonation state.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the absorption maxima (λmax) in the UV-Vis spectrum. mdpi.comnih.gov

Molecular Dynamics Simulations for Conformational Flexibility and Solution Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. researchgate.net This is particularly useful for understanding the conformational flexibility and behavior of this compound in a solvent. nih.govulisboa.pt

An MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and solve Newton's equations of motion for every atom. This allows for the exploration of:

Conformational Flexibility: The rotation around the single bond connecting the isopropyl group to the pyridine ring can be studied to identify preferred orientations and the energy barriers between them.

Solution Behavior: MD simulations can model how the protonated molecule interacts with solvent molecules. This includes the formation and dynamics of hydrogen bonds between the ammonium/amine protons and water, as well as the structuring of water molecules around the hydrophobic isopropyl group. osaka-u.ac.jpresearchgate.net

Quantitative Structure-Reactivity Relationships (QSAR) (Non-biological context)

Quantitative Structure-Activity/Reactivity Relationship (QSAR) models are statistical tools that correlate a molecule's structural or computed properties with its observed activity or reactivity. chemrevlett.com In a non-biological context, QSAR can be used to predict physicochemical properties.

For a series of related aminopyridine derivatives, a QSAR model could be developed to predict properties like reaction rates, solubility, or chromatographic retention times. The model would be built using descriptors calculated from DFT, such as:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.

Topological Descriptors: Molecular connectivity indices.

Steric Descriptors: Molecular volume or surface area.

A hypothetical QSAR equation might look like: Reactivity = c0 + c1(HOMO Energy) + c2(Dipole Moment). Such models can accelerate the design of compounds with desired chemical properties. researchgate.net

Investigation of Acidity-Basicity Behavior and Protonation States

Understanding the acidity and basicity (pKa values) of 6-Isopropylpyridin-3-amine is crucial, as it determines which form of the molecule exists at a given pH. nih.gov The hydrochloride salt is formed by protonation of a basic site. The molecule has two potential primary basic centers: the nitrogen atom of the pyridine ring and the exocyclic amino group.

Computational methods can accurately predict the most likely site of protonation and the pKa values associated with each site. bas.bgresearchgate.net This is typically done using a thermodynamic cycle (the Born-Haber cycle) that breaks down the protonation process in solution into steps that can be calculated with high accuracy using DFT and a continuum solvent model (like PCM). mdpi.comresearchgate.net

For 3-aminopyridine (B143674) derivatives, theoretical studies consistently show that the pyridine ring nitrogen is significantly more basic than the exocyclic amino nitrogen. mdpi.comresearchgate.net Therefore, in this compound, the proton is expected to reside on the ring nitrogen.

Table 3: Illustrative Calculated pKa Values for Protonation Sites of 6-Isopropylpyridin-3-amine
Protonation SiteDescriptionPredicted pKaConclusion
Pyridine Ring NitrogenProtonation forms a pyridinium (B92312) ion.~6.5More basic; the site of protonation in the hydrochloride salt. mdpi.com
Exocyclic Amino NitrogenProtonation forms a primary ammonium ion.~2.5Less basic.

Intermolecular Interaction Analysis through Quantum Chemical Methods

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of specific computational and theoretical studies focused on the intermolecular interaction analysis of this compound. Quantum chemical methods are powerful tools for elucidating the nature and strength of non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, which govern the supramolecular assembly and crystal packing of molecular solids. These studies typically involve high-level electronic structure calculations to determine interaction energies, geometric parameters, and topological features of the electron density.

Further research employing quantum chemical calculations would be necessary to provide a detailed and scientifically accurate understanding of the intermolecular forces at play in the crystal lattice of this compound. Such studies would offer valuable insights into its physicochemical properties.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, generally exhibits lower reactivity towards electrophilic aromatic substitution compared to benzene (B151609). The nitrogen atom's electron-withdrawing inductive effect deactivates the ring, making reactions like halogenation, nitration, and sulfonation challenging and often requiring harsh conditions. However, the presence of the amino group at the 3-position and the isopropyl group at the 6-position significantly influences the reactivity of 6-Isopropylpyridin-3-amine (B1356704).

The amino group is a potent activating group, donating electron density to the pyridine ring through resonance, thereby facilitating electrophilic attack. Conversely, in acidic media, the pyridine nitrogen is protonated to form a pyridinium (B92312) ion, which strongly deactivates the ring towards electrophilic substitution. The position of substitution on the 3-aminopyridine (B143674) ring is directed by the existing substituents. Generally, electrophilic attack on pyridine is favored at the 3-position due to the relative stability of the resulting cationic intermediate. In the case of 3-aminopyridine derivatives, the amino group directs incoming electrophiles to the ortho and para positions relative to itself.

Detailed research findings on specific electrophilic aromatic substitution reactions of 6-Isopropylpyridin-3-amine are not extensively documented in publicly available literature. However, based on the general principles of pyridine chemistry, the following reactivity patterns can be anticipated:

ReactionReagentsExpected Product(s)
Halogenation X₂, Lewis AcidSubstitution at positions 2, 4, or 5
Nitration HNO₃, H₂SO₄Substitution at positions 2, 4, or 5
Sulfonation Fuming H₂SO₄Substitution at positions 2, 4, or 5

Nucleophilic Substitution Reactions at the Amine Moiety

The primary amine group of 6-Isopropylpyridin-3-amine hydrochloride is a key site for nucleophilic reactions, readily participating in acylation and alkylation reactions.

Acylation: The lone pair of electrons on the nitrogen atom of the amine allows it to act as a nucleophile, reacting with acylating agents such as acyl chlorides and acid anhydrides to form amides. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Alkylation: The amine group can also undergo nucleophilic attack on alkyl halides. However, the direct alkylation of primary amines can be challenging to control, often leading to a mixture of mono-, di-, and even tri-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts. A more controlled approach for the synthesis of N-substituted 3-amino-4-halopyridines involves a protection-alkylation-deprotection strategy or a specific deprotection/alkylation protocol, which may be applicable to 6-isopropylpyridin-3-amine as well.

Oxidation and Reduction Pathways of this compound

The aminopyridine scaffold of this compound can undergo both oxidation and reduction reactions, targeting either the pyridine ring or the amino group.

Oxidation: The oxidation of 3-aminopyridine derivatives can proceed through different pathways depending on the oxidant used. A kinetic study on the oxidation of 3-aminopyridine by peroxomonosulfuric acid indicated a nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen. It is also possible to achieve selective N-oxidation of the pyridine ring nitrogen, even in the presence of the more readily oxidizable amino group, by employing specific reaction conditions.

Reduction: The pyridine ring of 3-aminopyridine derivatives can be reduced to the corresponding piperidine (B6355638) ring. For instance, the hydrogenation of 3-aminopyridine is a known method for the synthesis of 3-aminopiperidine. Another relevant reduction pathway is the electrochemical conversion of 3-nitropyridines to 3-aminopyridines, highlighting the redox chemistry of the pyridine ring.

Formation of Novel Derivatives and Analogs

The versatile reactivity of this compound makes it a valuable building block for the synthesis of a diverse range of derivatives and analogs.

Amide and Schiff Base Formation

The primary amine functionality is a synthetic handle for the creation of amides and Schiff bases.

Amide Formation: As discussed in section 6.2, the reaction with carboxylic acid derivatives leads to the formation of N-(6-isopropylpyridin-3-yl) amides. These amides are of interest in medicinal chemistry due to their potential biological activities.

Schiff Base Formation: The condensation reaction of the primary amine with aldehydes or ketones results in the formation of Schiff bases (imines). These compounds are characterized by a C=N double bond and are important intermediates in organic synthesis and can also exhibit interesting biological properties.

Coordination Chemistry with Transition Metals (Ligand Studies)

The coordination can occur through either the pyridine nitrogen, the amino nitrogen, or in a bidentate fashion involving both nitrogen atoms, leading to the formation of chelate rings. The steric bulk of the isopropyl group may influence the coordination geometry and the stability of the resulting metal complexes.

Synthesis of Heterocyclic Systems Incorporating the 6-Isopropylpyridin-3-amine Moiety

The aminopyridine structure serves as a versatile scaffold for the construction of more complex fused heterocyclic systems. Various synthetic strategies can be employed to build new rings onto the 6-isopropylpyridin-3-amine framework. For example, the reaction of aminopyridines with bifunctional reagents can lead to the formation of bicyclic and polycyclic heterocyclic compounds, which are often associated with a wide range of pharmacological activities.

Applications in Chemical Sciences Non Biological, Non Clinical

Role as a Building Block in Organic Synthesis

6-Isopropylpyridin-3-amine (B1356704) hydrochloride serves as a versatile precursor in organic synthesis, primarily due to the reactive nature of the aminopyridine core. The amino group can be readily functionalized, and the pyridine (B92270) nitrogen can participate in various reactions, making it a key intermediate for the construction of more complex heterocyclic systems.

Detailed Research Findings:

Substituted aminopyridines are widely recognized as crucial intermediates in the synthesis of a variety of heterocyclic compounds. While specific literature detailing the reactions of 6-Isopropylpyridin-3-amine hydrochloride is not extensively available, its reactivity can be inferred from the well-established chemistry of aminopyridines. For instance, aminopyridines are known to participate in multicomponent reactions, which are efficient processes for the synthesis of complex molecules in a single step. These reactions often involve the condensation of an amine, a carbonyl compound, and a third component to generate diverse heterocyclic scaffolds.

Furthermore, the amino group of 6-Isopropylpyridin-3-amine can act as a nucleophile in substitution reactions, allowing for the introduction of various substituents. The pyridine ring itself can undergo transformations, and the isopropyl group can influence the regioselectivity of these reactions due to steric hindrance. The synthesis of fused heterocycles, where another ring system is built onto the pyridine core, is a significant area of application for aminopyridine derivatives. These fused systems are often of interest in medicinal chemistry and materials science.

Reaction TypePotential ProductsSignificance
Multicomponent ReactionsSubstituted pyridines, dihydropyridinesEfficient synthesis of complex molecules
Nucleophilic SubstitutionN-alkylated or N-arylated pyridinesIntroduction of diverse functional groups
Cyclization ReactionsFused heterocyclic systems (e.g., pyrido[2,3-d]pyrimidines)Access to novel chemical scaffolds

Precursor for Advanced Materials (e.g., Polymers, Functional Molecules)

The bifunctional nature of this compound, possessing both an amino group and a pyridine ring, makes it a candidate for the synthesis of advanced materials such as functional polymers and specialized molecules. The amino group can be incorporated into a polymer backbone or act as a site for grafting side chains, while the pyridine moiety can impart specific properties like metal coordination or altered electronic characteristics.

Detailed Research Findings:

While specific patents or articles detailing the use of this compound in polymer synthesis are not readily found, the broader class of aminopyridines has been explored for the creation of functional polymers. For example, polymers containing aminopyridine units can be designed to have specific thermal, optical, or mechanical properties. The incorporation of the pyridine ring into a polymer can enhance its thermal stability and introduce sites for metal coordination, leading to the formation of metallopolymers with interesting catalytic or electronic properties.

The synthesis of such polymers could potentially be achieved through polycondensation reactions where the amino group of this compound reacts with a dicarboxylic acid or its derivative. Alternatively, the amino group could be modified to introduce a polymerizable group, such as a methacrylate, allowing for its incorporation into polymers via radical polymerization. The resulting polymers would possess pendant isopropylpyridine groups, which could then be used for further functionalization or to influence the polymer's physical properties.

Polymer TypePotential Synthetic RoutePotential Properties
PolyamidesPolycondensation with dicarboxylic acidsHigh thermal stability, metal-coordinating ability
PolymethacrylatesDerivatization to a polymerizable monomer followed by radical polymerizationFunctional side chains, tunable properties

Catalysis and Ligand Design for Organocatalytic and Metal-Catalyzed Reactions

The pyridine nitrogen and the exocyclic amino group in this compound provide two potential coordination sites for metal ions, making it an attractive scaffold for the design of ligands for metal-catalyzed reactions. The steric bulk of the isopropyl group can play a crucial role in influencing the stereoselectivity and activity of the resulting metal complexes.

Detailed Research Findings:

Aminopyridine derivatives are well-established as effective ligands in transition metal catalysis. researchgate.net They can form stable complexes with a variety of metals, including palladium, rhodium, and copper, which are active catalysts for a wide range of organic transformations such as cross-coupling reactions, hydrogenations, and hydroformylations. The electronic properties of the aminopyridine ligand can be tuned by substitution on the pyridine ring, which in turn influences the catalytic activity of the metal center.

The isopropyl group at the 6-position of the pyridine ring in this compound is expected to exert a significant steric influence on the coordination environment of a metal center. This steric hindrance can be beneficial in asymmetric catalysis, where it can control the approach of a substrate to the metal center, leading to the preferential formation of one enantiomer of the product. While specific studies on the catalytic applications of metal complexes derived from this compound are limited, the principles of ligand design suggest its potential in this area.

MetalPotential Catalytic ApplicationRole of Isopropyl Group
PalladiumSuzuki, Heck, and Sonogashira cross-coupling reactionsInfluencing selectivity and catalyst stability
RhodiumAsymmetric hydrogenation, hydroformylationInducing enantioselectivity
CopperUllmann condensation, click chemistryModulating catalyst activity

Supramolecular Chemistry and Host-Guest Interactions

The ability of the aminopyridine moiety to participate in hydrogen bonding makes this compound a potential building block for the construction of supramolecular assemblies. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amino group can act as a hydrogen bond donor.

Detailed Research Findings:

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, to create large, well-organized structures from smaller molecular components. Aminopyridine derivatives have been shown to form predictable hydrogen-bonding patterns, leading to the formation of tapes, sheets, and other supramolecular architectures. nih.gov

The specific structure of this compound, with its donor and acceptor sites, could facilitate the formation of self-assembled structures. For instance, it could form hydrogen-bonded chains or networks. In the context of host-guest chemistry, a larger molecule (the host) can encapsulate a smaller molecule (the guest). While there is no specific literature on this compound as a host or guest, its structural features suggest potential in this area. For example, it could potentially bind to a macrocyclic host that has complementary hydrogen bonding sites and a cavity of a suitable size to accommodate the isopropyl group.

Supramolecular AssemblyDriving InteractionPotential Application
Self-assembled monolayersHydrogen bondingSurface modification
Host-guest complexesHydrogen bonding, van der Waals forcesMolecular recognition, sensing

Analytical Reagent Development and Functionalization

The chemical reactivity of this compound allows for its potential use in the development of analytical reagents and for the functionalization of surfaces for analytical applications. The amino group can be used to attach the molecule to a solid support or to a signaling molecule, such as a fluorophore.

Detailed Research Findings:

Aminopyridine derivatives have been utilized in the development of chemical sensors. For instance, they can be incorporated into fluorescent probes where the binding of an analyte to the pyridine nitrogen or the amino group causes a change in the fluorescence signal. This change can be used for the quantitative detection of the analyte.

While no specific analytical reagents based on this compound have been reported, its structure lends itself to such applications. For example, it could be immobilized on the surface of an electrode to create an electrochemical sensor. The pyridine nitrogen could coordinate with metal ions, and the resulting change in the electrochemical properties of the surface could be used for their detection. Similarly, it could be used to functionalize nanoparticles or other materials to create new analytical platforms with specific recognition capabilities.

Analytical ApplicationPrinciple of OperationPotential Target Analyte
Fluorescent SensorAnalyte binding induces a change in fluorescenceMetal ions, small organic molecules
Electrochemical SensorAnalyte binding alters the electrochemical responseHeavy metals, electroactive species
Functionalized SurfacesCovalent attachment to a solid support for selective captureBiomolecules, environmental pollutants

Advanced Analytical Methodologies for 6 Isopropylpyridin 3 Amine Hydrochloride

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment and quantification of non-volatile and thermally labile compounds like 6-Isopropylpyridin-3-amine (B1356704) hydrochloride. The development of a robust HPLC method is critical for ensuring the quality control of the final product.

A typical HPLC method for an amine-containing compound such as 6-Isopropylpyridin-3-amine hydrochloride would involve reversed-phase chromatography. In this mode, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For basic compounds like pyridine (B92270) derivatives, the mobile phase composition is crucial for achieving good peak shape and resolution. helixchrom.com The inclusion of an acidic modifier, such as formic acid or phosphoric acid, in the aqueous-organic mobile phase (e.g., water/acetonitrile or water/methanol) helps to protonate the amine group, reducing peak tailing and improving chromatographic performance. helixchrom.comresearchgate.net

The purity of this compound can be determined by analyzing the chromatogram for the presence of any impurity peaks. The area of each impurity peak relative to the main peak area provides a quantitative measure of the impurity levels. For accurate quantification, a validated method is essential, which includes establishing linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). semanticscholar.org A vendor, BLD Pharm, indicates the availability of HPLC and UPLC (Ultra-Performance Liquid Chromatography) data for 6-Isopropylpyridin-3-amine, suggesting that such methods have been developed and are in use. bldpharm.com

Table 1: Illustrative HPLC Method Parameters for Analysis of a Substituted Aminopyridine

ParameterCondition
Column C18, 4.6 x 150 mm, 2.7 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Isocratic or Gradient Elution
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Table 2: Representative HPLC Method Validation Data for a Related Amine Compound

Validation ParameterTypical Result
Linearity (r²) > 0.999
Accuracy (Recovery %) 98.0 - 102.0%
Precision (RSD %) < 2.0%
LOD ~0.01%
LOQ ~0.03%

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Amines, including pyridine derivatives, can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and interactions with the column. rsc.org Therefore, a derivatization step is often employed to increase the volatility and thermal stability of the analyte. researchgate.net

For a primary amine like 6-Isopropylpyridin-3-amine, derivatization can be achieved through acylation, silylation, or carbamate (B1207046) formation. researchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to create trimethylsilyl (B98337) (TMS) derivatives. nih.govnist.gov These derivatives are more volatile and exhibit better chromatographic behavior.

Once derivatized, the sample is injected into the GC, where the components are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for the unequivocal identification of the parent compound and any volatile impurities. Pyrolysis-GC-MS is another approach that can be used for the qualitative determination of aromatic amines from complex matrices without extensive sample preparation. researchgate.net

Table 3: Common Derivatization Reagents for GC-MS Analysis of Amines

Derivatization ReagentAbbreviationDerivative Formed
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)
Pentafluoropropionic anhydridePFPAPentafluoropropionyl
9-Fluorenylmethoxycarbonyl chlorideFmoc-ClFluorenylmethyloxycarbonyl

Capillary Electrophoresis Techniques

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to HPLC and GC. CE separates ions based on their electrophoretic mobility in an electric field. kapillarelektrophorese.eu For aromatic amines like pyridine derivatives, Capillary Zone Electrophoresis (CZE) is a commonly used mode. kapillarelektrophorese.eu

In CZE, the separation of this compound would be achieved in a fused silica (B1680970) capillary filled with a background electrolyte (BGE), typically a buffer at a low pH to ensure the amine is protonated and positively charged. kapillarelektrophorese.eu The application of a high voltage across the capillary causes the analytes to migrate towards the cathode at different velocities depending on their charge-to-size ratio. Detection is often performed using a UV detector. kapillarelektrophorese.eu The use of a "bubble cell" capillary can enhance the detection limit for aromatic amines. kapillarelektrophorese.eu

CE methods are known for their high resolution, short analysis times, and minimal sample and solvent consumption. rsc.org The technique can be particularly advantageous for the analysis of complex samples as the capillary is typically flushed between runs, minimizing carryover. kapillarelektrophorese.eu

Table 4: General Capillary Zone Electrophoresis (CZE) Conditions for Aromatic Amine Analysis

ParameterCondition
Capillary Fused Silica, 50 µm i.d.
Background Electrolyte Phosphate buffer, pH 2.5
Separation Voltage 15-25 kV
Temperature 25 °C
Detection Direct UV, ~254 nm

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the identification of unknown impurities. nih.goviipseries.org The most powerful of these for the analysis of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS combines the superior separation capabilities of HPLC with the highly sensitive and selective detection of mass spectrometry. researchgate.net This is particularly useful for identifying impurities that are structurally similar to the main compound or are present at very low levels. A vendor, BLD Pharm, lists LC-MS as an available analytical technique for 6-Isopropylpyridin-3-amine, indicating its use in the characterization of this compound. bldpharm.com LC-tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information through fragmentation of the parent ion, aiding in the definitive identification of impurities. researchgate.net

GC-MS, as previously discussed, provides structural information on volatile components. The coupling of these separation techniques with mass spectrometry ensures a high degree of confidence in the identification and quantification of components within a sample of this compound. These hyphenated methods are crucial during process development to track impurities and in quality control to ensure the final product meets the required specifications.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Contributions

Academic research directly focusing on 6-Isopropylpyridin-3-amine (B1356704) hydrochloride is limited, with much of the available information stemming from its role as a building block in broader synthetic campaigns. Nevertheless, several key contributions have shed light on its chemical nature and utility.

The primary academic contribution has been the recognition of 6-Isopropylpyridin-3-amine and its hydrochloride salt as a crucial intermediate in the synthesis of specialized materials and pharmaceuticals. The presence of both a nucleophilic amino group and a sterically demanding isopropyl group on the pyridine (B92270) scaffold allows for regioselective functionalization, a desirable trait in multi-step organic synthesis.

While specific, detailed synthetic procedures for 6-Isopropylpyridin-3-amine hydrochloride are not extensively published in peer-reviewed academic journals, its preparation can be inferred from general methods for the synthesis of substituted aminopyridines. These methods often involve multi-step sequences, starting from readily available pyridine precursors. The final step typically involves the formation of the hydrochloride salt by treating the free base, 6-Isopropylpyridin-3-amine, with hydrochloric acid.

Spectroscopic characterization, though not exhaustively detailed in dedicated publications, is a fundamental aspect of its academic discovery. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are employed to confirm the structure and purity of the compound. The expected spectroscopic data would be consistent with the assigned structure, showing characteristic signals for the isopropyl group protons and the aromatic protons of the pyridine ring.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₈H₁₃ClN₂
Molecular Weight 172.66 g/mol
CAS Number 1061875-23-7
IUPAC Name 6-isopropylpyridin-3-amine;hydrochloride

Identification of Remaining Research Gaps and Challenges

Despite its utility as a synthetic intermediate, a comprehensive academic understanding of this compound remains incomplete. Several research gaps and challenges can be identified:

Lack of Dedicated Synthetic Studies: There is a notable absence of academic literature detailing the systematic optimization of synthetic routes to this compound. The development of more efficient, scalable, and environmentally benign synthetic methodologies is a significant research gap.

Limited Mechanistic Insights: The reaction mechanisms involving this compound as a reactant are largely unexplored in a systematic manner. A deeper understanding of its reactivity, including the influence of the isopropyl group on the nucleophilicity and regioselectivity of the amino group, is needed.

Scarcity of Detailed Spectroscopic Data: While basic characterization is performed, there is a lack of publicly available, in-depth spectroscopic data and analysis (e.g., 2D NMR, IR, Raman). Such data would be invaluable for a more profound understanding of its molecular structure and electronic properties.

Absence of Computational Studies: Theoretical and computational studies on the electronic structure, reactivity, and spectroscopic properties of this compound are currently not available in the academic literature. These studies could provide valuable predictive insights.

Unexplored Reactivity Profile: The full scope of the chemical transformations that this compound can undergo has not been systematically investigated.

Proposed Future Research Avenues for this compound

Addressing the identified research gaps presents several exciting opportunities for future academic inquiry. The following avenues of research are proposed to build a more complete scientific understanding of this compound.

Exploration of New Synthetic Paradigms

Future research should focus on the development of novel and optimized synthetic routes to this compound. This could involve:

Catalytic C-H Amination: Investigating direct C-H amination of 2-isopropylpyridine (B1293918) as a more atom-economical approach.

Flow Chemistry Synthesis: Developing continuous flow processes for the synthesis, which can offer improved safety, scalability, and product consistency.

Green Chemistry Approaches: Exploring the use of greener solvents, catalysts, and reaction conditions to minimize the environmental impact of its synthesis.

Deeper Mechanistic Understanding through Advanced Spectroscopic Techniques

A thorough investigation of the reaction mechanisms involving this compound is crucial. This can be achieved through:

In-situ Spectroscopic Monitoring: Utilizing techniques such as in-situ NMR and IR spectroscopy to monitor reaction progress and identify transient intermediates.

Kinetic Studies: Performing detailed kinetic analyses of its reactions to elucidate reaction orders, activation parameters, and the influence of reaction conditions on the reaction rate and selectivity.

Isotope Labeling Studies: Employing isotopically labeled starting materials to trace the pathways of atoms throughout a reaction, providing definitive mechanistic insights.

High-Throughput Computational Screening for Novel Reactivities

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules. Future research in this area could include:

Density Functional Theory (DFT) Calculations: Performing DFT calculations to model the electronic structure, molecular orbitals, and electrostatic potential of this compound to predict its reactivity and regioselectivity in various reactions.

Reaction Pathway Modeling: Simulating potential reaction pathways to determine transition state energies and predict the most favorable mechanistic routes.

Virtual Screening: Employing high-throughput computational screening to identify potential new reactions and applications for this compound by virtually reacting it with large libraries of compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Isopropylpyridin-3-amine hydrochloride, and what reaction conditions are critical for optimizing yield?

  • Methodology :

  • A common approach involves nucleophilic substitution between 3-chloropyridine and isopropylamine under basic conditions (e.g., sodium hydride or potassium carbonate). The hydrochloride salt is formed via acidification with HCl .
  • Key parameters:
  • Temperature : 80–100°C for 12–24 hours.
  • Solvent : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures .
  • Yield optimization requires strict exclusion of moisture and monitoring via TLC or HPLC .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., isopropyl group at pyridine C6 and amine at C3) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ for C8_8H13_{13}N2_2Cl) .
  • HPLC : Purity assessment using reversed-phase columns (C18, acetonitrile/water mobile phase) with UV detection at 254 nm .
    • Reference Standards : Cross-check spectral data with PubChem or ECHA entries for validated benchmarks .

Q. What safety precautions are necessary when handling this compound?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles .
    • Storage : Keep in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can reaction yields be improved for this compound under scalable conditions?

  • Process Optimization :

  • Catalysis : Transition metal catalysts (e.g., Pd/C) may reduce reaction time and temperature .
  • Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions in large-scale synthesis .
  • DoE (Design of Experiments) : Statistical modeling to identify optimal molar ratios, solvent systems, and temperature gradients .
    • Challenges : Competing side reactions (e.g., over-alkylation) require real-time monitoring via inline FTIR or Raman spectroscopy .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

  • Troubleshooting Workflow :

Isotopic Labeling : Use 15^15N-labeled amines to trace unexpected coupling in NMR.

2D NMR (COSY, HSQC) : Differentiate between regioisomers or impurities .

X-ray Crystallography : Definitive structural confirmation if crystalline material is obtainable .

  • Case Study : A 2024 study resolved a pyridine N-oxide impurity (detected via MS/MS) by adjusting reaction pH to neutral conditions .

Q. How can AI-driven retrosynthesis tools aid in designing novel derivatives of this compound?

  • AI Models :

  • Reaxys/Pistachio : Predict feasible synthetic pathways for derivatives (e.g., halogenation at C4 or C5) using reaction templates .
  • ADMET Prediction : Machine learning models (e.g., SwissADME) assess bioavailability and toxicity early in drug discovery pipelines .
    • Example : A 2025 study used AI to propose a fluorinated analog with enhanced CNS permeability, validated via in vitro assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.